1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Acylation: The brominated intermediate is then subjected to acylation with 2-methylpropanoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- 1-(2-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
Uniqueness
1-(2-Bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C16H20BrNO2 |
---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
1-(2-bromo-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20BrNO2/c1-10(2)15(19)12-7-5-9-18(16(12)20)13-8-4-6-11(3)14(13)17/h4,6,8,10,12H,5,7,9H2,1-3H3 |
InChI Key |
USEDYXPEFMOTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)C(C)C)Br |
Origin of Product |
United States |
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